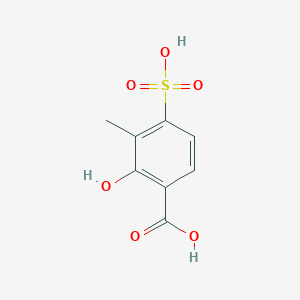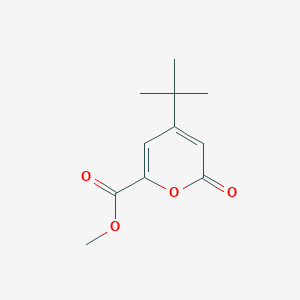
2-Hydroxy-3-methyl-4-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methyl-4-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyl group, a methyl group, and a sulfonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-4-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-Hydroxy-3-methylbenzoic acid using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-methyl-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate ester under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonate esters.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-methyl-4-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methyl-4-sulfobenzoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but with the sulfonic acid group at a different position.
4-Hydroxy-3-methylbenzoic acid: Lacks the sulfonic acid group.
2-Hydroxy-4-sulfobenzoic acid: Another positional isomer with different chemical properties.
Uniqueness
2-Hydroxy-3-methyl-4-sulfobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of hydroxyl, methyl, and sulfonic acid groups in this particular arrangement allows for unique interactions and reactions that are not observed in its positional isomers or structurally related compounds.
Propiedades
Número CAS |
61641-18-7 |
|---|---|
Fórmula molecular |
C8H8O6S |
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
2-hydroxy-3-methyl-4-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-4-6(15(12,13)14)3-2-5(7(4)9)8(10)11/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
Clave InChI |
FCBZRGXJOWSOFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)




![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)



![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
